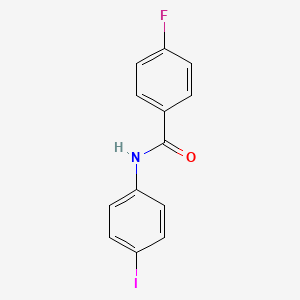

4-fluoro-N-(4-iodophenyl)benzamide

Description

4-Fluoro-N-(4-iodophenyl)benzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 4-position of the benzoyl group and an iodine atom at the 4-position of the aniline moiety. This compound belongs to a class of aromatic amides with diverse applications in medicinal chemistry, materials science, and crystallography. Its structure combines electron-withdrawing substituents (F and I), which influence its electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C13H9FINO |

|---|---|

Molecular Weight |

341.12 g/mol |

IUPAC Name |

4-fluoro-N-(4-iodophenyl)benzamide |

InChI |

InChI=1S/C13H9FINO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) |

InChI Key |

XCQDZOSGJCUQMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several benzamide derivatives, differing primarily in halogen substituents and their positions. Key comparisons include:

Key Observations :

- Halogen Effects: Iodine vs. Fluorine: The iodine atom in the target compound introduces steric bulk and polarizability compared to fluorine. This may enhance van der Waals interactions in crystal packing or receptor binding but reduce solubility due to increased hydrophobicity .

- Biological Activity :

Physicochemical Properties

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves activating 4-fluorobenzoic acid (1 ) with carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), followed by reaction with 4-iodoaniline (2 ). Adapted from [18F]-DAFBA synthesis, this protocol proceeds via in situ formation of an O-acylisourea intermediate:

Activation :

$$ \text{4-Fluorobenzoic acid} + \text{EDC} \rightarrow \text{O-Acylisourea} $$Nucleophilic Attack :

$$ \text{O-Acylisourea} + \text{4-Iodoaniline} \rightarrow \text{4-Fluoro-N-(4-iodophenyl)benzamide} + \text{Urea Byproduct} $$

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (TEA, 1.3 eq)

- Temperature: 0°C → room temperature

- Yield: 72 ± 11% (n=12)

Table 1. Comparative Yields in Carbodiimide-Mediated Syntheses

| Carbodiimide | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC | DCM | 0°C → RT | 72 |

| DCC | THF | Reflux | 68 |

Mixed Anhydride Method

An alternative approach employs ethyl chloroformate to generate a mixed anhydride intermediate, as demonstrated in [18F]-DAFBA synthesis:

Anhydride Formation :

$$ \text{4-Fluorobenzoic acid} + \text{Ethyl chloroformate} \xrightarrow{\text{TEA}} \text{Mixed Anhydride} $$Amidation :

$$ \text{Mixed Anhydride} + \text{4-Iodoaniline} \rightarrow \text{Product} $$

- Reaction Time: 3 hours

- Workup: Extraction with DCM, drying over Na₂SO₄

- Limitations: Requires strict temperature control to minimize hydrolysis.

Nucleophilic Aromatic Substitution Approaches

Silver-Catalyzed Coupling

A high-yielding route reported by Harada et al. for analogous fluoro-benzamides utilizes AgSbF₆/SbCl₅ catalysis:

Reaction Scheme :

$$ \text{4-Fluorobenzoyl Chloride} + \text{4-Iodoaniline} \xrightarrow{\text{AgSbF₆ (20 mol\%), SbCl₅}} \text{Product} $$

Conditions :

Mechanistic Insight :

Silver ions facilitate the departure of the chloride leaving group, while SbCl₅ activates the aniline nucleophile through Lewis acid coordination.

Catalytic Methods Using N-Heterocyclic Carbenes

NHC-Mediated Annulation

Though primarily applied to thiazine derivatives, NHC catalysis offers a stereoselective route adaptable to benzamide synthesis:

- Combine thiourea, ynal, and NHC precatalyst in THF.

- Stir at 30°C for 12 hours.

- Purify via column chromatography (petroleum ether/EtOAc).

Adaptation Potential :

- Replace thiourea with 4-iodoaniline derivatives.

- Modify ynal components to introduce fluorobenzoyl groups.

Advantages :

- Atom economy

- Mild conditions (30°C vs. reflux)

Comparative Analysis of Methodologies

Table 2. Synthesis Method Comparison

| Method | Yield (%) | Time | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| EDC Coupling | 72 | 3–4 hours | High | Moderate |

| AgSbF₆/SbCl₅ | 93 | 3 hours | Moderate | Low (sensitive to sterics) |

| NHC Catalysis | 45–57 | 12 hours | Low | High |

Critical Observations :

- Silver Catalysis : Highest yield but requires toxic heavy metals.

- Carbodiimide Methods : Reliable for gram-scale production.

- NHC Routes : Emergent technique needing optimization for benzamides.

Q & A

Q. Advanced

- XRD refinement : Identifies short contacts (e.g., I···O = 3.3 Å, < sum of van der Waals radii) and anisotropic displacement parameters for iodine .

- Multipole modeling : Electron density maps (e.g., using SHELXL) quantify σ-hole interactions directing crystal packing .

- Thermal analysis : DSC/TGA correlates halogen bond strength with thermal stability (e.g., decomposition >250°C) .

How are structure-activity relationships (SAR) studied for this compound in pharmacological contexts?

Advanced

Methodology includes:

- Analog synthesis : Replacing iodine with Br/Cl or modifying the benzamide substituent (e.g., -CN, -CF₃) to assess bioactivity .

- In vitro assays : Testing inhibition of kinases (e.g., EGFR) or receptors (e.g., PARP) via fluorescence polarization or SPR .

- DFT-derived descriptors : HOMO-LUMO gaps and electrostatic potential maps predict binding affinity .

What strategies address contradictions in solvent effects on reaction yields during synthesis?

Q. Advanced

- DoE (Design of Experiments) : Varies solvent polarity (e.g., DMF vs. THF), temperature, and catalyst load to identify optimal conditions via response surface modeling.

- Green chemistry metrics : Solvent environmental impact (e.g., E-factor) is balanced against yield (e.g., 65–80% in ethanol vs. 85% in DCM) .

- Mechanistic studies : NMR monitoring tracks intermediates to explain yield drops in protic solvents .

How does Hirshfeld surface analysis complement XRD in understanding intermolecular interactions?

Q. Advanced

- Contact quantification : Surfaces decompose interaction types (e.g., 30% H-bonding, 10% I···π) and compare them to XRD-derived geometries .

- Fingerprint plots : 2D plots differentiate dominant contacts (e.g., sharp spikes for H-bonds vs. broad regions for van der Waals interactions).

- Thermodynamic validation : Lattice energy calculations (using PIXEL) correlate Hirshfeld contact percentages with cohesive energy .

What experimental and computational methods validate the compound’s potential as a kinase inhibitor?

Q. Advanced

- Molecular docking : AutoDock Vina simulates binding to ATP pockets (e.g., in CDK2), with scoring functions (ΔG < -8 kcal/mol) .

- MM-PBSA calculations : Estimate binding free energies from MD trajectories (e.g., 100 ns simulations in explicit solvent) .

- Biolayer interferometry : Measures real-time binding kinetics (e.g., Kd = 120 nM for EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.